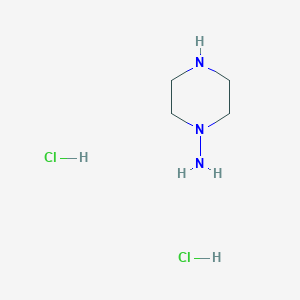

Piperazin-1-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

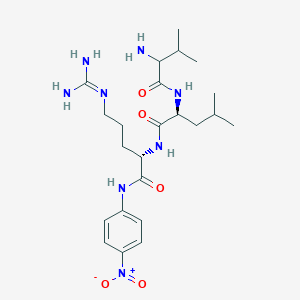

The synthesis of piperazine derivatives has been extensively studied, demonstrating various methods to achieve these compounds. One approach involves the condensation of amines and vicinal diols catalyzed by Iridium, producing piperazines without requiring stoichiometric additives and only producing water as a byproduct (Lorentz-Petersen, Nordstrøm, & Madsen, 2012). Another method described the synthesis of 1-(3-Chlorophenyl) piperazine from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride (Mai, 2005).

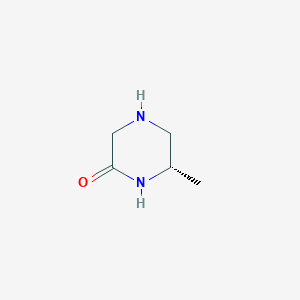

Molecular Structure Analysis

The molecular structure of piperazine and its derivatives has been the subject of detailed investigations. Spectral investigation and normal coordinate analysis of piperazine have provided insights into its molecular formula and vibrational spectral data, contributing to a better understanding of its structure (Gunasekaran & Anita, 2008).

Chemical Reactions and Properties

Piperazine derivatives participate in a wide range of chemical reactions, reflecting their diverse chemical properties. For instance, piperazine amide linkers have been used for cyclative cleavage from solid support, enabling the traceless solid-phase synthesis of dihydroquinoxalinones (Neagoie & Krchňák, 2012). Another study introduced piperazine-1,4-diium dihydrogen phosphate as an efficient catalyst for the synthesis of (thio)barbituric acid derivatives in water, highlighting the catalytic capabilities of piperazine-based compounds (Darvishzad, Daneshvar, Shirini, & Tajik, 2019).

Physical Properties Analysis

The physical properties of piperazine compounds, such as solubility, melting point, and stability, are crucial for their application in various fields. Research on the degradation of aqueous piperazine in carbon dioxide capture highlights the thermal stability and resistance to oxidation of piperazine, suggesting its potential for industrial applications (Freeman, Davis, & Rochelle, 2010).

Chemical Properties Analysis

The chemical properties of piperazin-1-amine dihydrochloride and related compounds, such as reactivity with other chemical entities, pH stability, and its behavior in chemical syntheses, have been extensively explored. Piperazine has shown to be an excellent catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in an aqueous medium, illustrating the compound's utility as a low-cost and environmentally benign catalyst (Yousefi, Goli-Jolodar, & Shirini, 2018).

Scientific Research Applications

Therapeutic Uses and Mechanisms

Piperazine derivatives have been extensively explored for their therapeutic properties. A review of patents from 2010 to the present highlighted the wide range of therapeutic applications of Piperazine, including its role in the development of antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protectors, anti-inflammatory, and imaging agents. The versatility of Piperazine is attributed to the effect of slight modifications on its nucleus, which can significantly alter the medicinal potential of the resultant molecules (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine and its analogues have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review covers the anti-mycobacterial compounds from the past five decades, emphasizing the design, rationale, and structure-activity relationship of potent Piperazine-based anti-TB molecules (Girase et al., 2020).

Neuroprotective and Antidepressant Properties

Piperazine derivatives have been identified for their role in developing novel antidepressants, attributed to their favorable CNS pharmacokinetic profile. The presence of a Piperazine substructure is a commonality in many marketed antidepressants, suggesting its critical role in the efficacy of these medications (Kumar et al., 2021).

Development for Tuberculosis Treatment

Macozinone, a Piperazine-benzothiazinone derivative known as PBTZ169, is currently undergoing clinical studies for treating tuberculosis. This compound targets the synthesis of essential arabinan polymers in the cell wall of Mycobacterium tuberculosis, showing promise for more efficient TB drug regimens (Makarov & Mikušová, 2020).

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

Piperazine derivatives have been explored as D2 receptor ligands for treating schizophrenia, Parkinson's disease, depression, and anxiety. Their pharmacophore structure, comprising aromatic moiety, cyclic amine, central linker, and lipophilic fragment, is crucial for D2 receptor affinity, highlighting their potential in neuropsychiatric disorder treatment (Jůza et al., 2022).

Environmental Applications

Recent developments in nanofiltration (NF) membranes, particularly those based on Piperazine, have shown dramatic improvements in separation performance for environmental applications. These membranes feature a crumpled polyamide layer, offering enhanced water permeance, selectivity, and antifouling performance (Shao et al., 2022).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

piperazin-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3.2ClH/c5-7-3-1-6-2-4-7;;/h6H,1-5H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZACCVCWDXNPEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1198287-12-5 |

Source

|

| Record name | piperazin-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1149291.png)